molecular formula C16H13ClN2O2S B2478821 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 868368-59-6

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2478821
CAS RN: 868368-59-6
M. Wt: 332.8
InChI Key: LRTOMNZMNCYEFD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound with potential applications in scientific research. It is a member of the benzothiazole family of compounds, which have been studied for their diverse biological activities. In

Scientific Research Applications

Pharmacological Properties of Benzothiazole Derivatives

Benzothiazole (BTA) and its derivatives are crucial heterocyclic compounds, integral to a variety of natural products and pharmaceutical agents. These compounds exhibit a wide range of pharmacological properties, making them of significant interest in the search for new therapeutic agents. The structural diversity offered by BTA analogs has been useful in the development of compounds with various pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties (Rangappa S. Keri et al., 2015).

Anticancer Applications

Benzothiazole derivatives have been identified as having significant potential in anticancer therapy. These compounds have been shown to exhibit broad-spectrum biological activities, which include acting as potent inhibitors of metalloenzyme carbonic anhydrase, crucial in cancer cell proliferation. The diverse biological activities of BTA derivatives, along with their less toxic effects, position them as promising leads in the development of new anticancer drugs. The efficacy of these compounds against various cancer cell lines, through multiple mechanisms, emphasizes the importance of BTA scaffolds in medicinal chemistry (Ali Irfan et al., 2019).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-7-8-12(17)15-14(10)19-16(22-15)18-13(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOMNZMNCYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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